molecular formula C9H13N3O3 B13417113 2-Amino-4,5-dimethoxybenzohydrazide CAS No. 37429-98-4

2-Amino-4,5-dimethoxybenzohydrazide

Cat. No.: B13417113
CAS No.: 37429-98-4
M. Wt: 211.22 g/mol
InChI Key: UGQKMJNHMKRZJP-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzohydrazide is a high-value chemical building block for researchers developing novel bioactive compounds. Its structure incorporates both a hydrazide functionality and a substituted aniline ring, making it a versatile precursor in medicinal chemistry and drug discovery . This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including Schiff base hydrazones and heterocyclic systems like 1,3,4-oxadiazoles . These derivatives are of significant interest in the investigation of new antimicrobial agents , particularly for targeting multidrug-resistant bacterial and fungal strains . Furthermore, researchers utilize this compound to develop novel molecular hybrids with potential antioxidant activity , as the hydrazide core and electron-donating methoxy groups can contribute to radical scavenging capabilities . The 2-amino-4,5-dimethoxybenzoyl moiety is recognized in research as a key pharmacophore for binding to biological targets, such as efflux pumps, which are a focus in overcoming antibiotic resistance . As a research chemical, it enables the exploration of new therapeutic candidates for their anti-inflammatory, anticancer, and anticonvulsant properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37429-98-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-4,5-dimethoxybenzohydrazide

InChI

InChI=1S/C9H13N3O3/c1-14-7-3-5(9(13)12-11)6(10)4-8(7)15-2/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

UGQKMJNHMKRZJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NN)N)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Amino 4,5 Dimethoxybenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Amino-4,5-dimethoxybenzohydrazide is anticipated to reveal distinct signals corresponding to each type of proton in the molecule. Based on the known spectrum of its precursor, Methyl 2-amino-4,5-dimethoxybenzoate, the following proton signals are expected. chemicalbook.com The two aromatic protons would appear as singlets, with one around δ 7.12 ppm and the other at approximately δ 6.36 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to produce sharp singlet signals around δ 3.74 ppm. The amino group (-NH₂) protons typically appear as a broad singlet, which in the precursor ester is observed around δ 6.45 ppm. chemicalbook.com For the hydrazide, additional signals for the -NH-NH₂ protons would be present, typically as broad singlets, with their chemical shifts influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H~7.1Singlet
Aromatic H~6.4Singlet
Methoxy (OCH₃)~3.7Singlet
Amino (Ar-NH₂)Broad SingletBroad Singlet
Hydrazide (-C(O)NH-)Broad SingletBroad Singlet
Hydrazide (-NH₂)Broad SingletBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the hydrazide group is anticipated to resonate significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons attached to the methoxy groups would appear in the range of 140-155 ppm, while the other aromatic carbons would be found between 100-130 ppm. The carbons of the two methoxy groups would give rise to signals around 55-60 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic C-O~140-155
Aromatic C-N~135-150
Aromatic C-H~100-115
Aromatic C-C(O)~110-125
Methoxy (OCH₃)~56

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, significant COSY correlations are not expected between the singlet aromatic protons but would be useful in confirming the assignments of the hydrazide protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This would help to confirm the spatial arrangement of the substituents on the aromatic ring, for instance, showing through-space interactions between the amino protons and the protons of an adjacent methoxy group. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The amino group (-NH₂) would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The hydrazide moiety presents several characteristic bands: N-H stretching vibrations from the -NH and -NH₂ groups, also in the 3200-3400 cm⁻¹ range, and a strong carbonyl (C=O) stretching band (Amide I) typically around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II) would be observed near 1600-1640 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would appear as strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Amino/Hydrazide (N-H)Stretching3200-3500Medium-Strong
Aromatic (C-H)Stretching3000-3100Medium-Weak
Carbonyl (C=O)Stretching (Amide I)1640-1680Strong
Amino/Hydrazide (N-H)Bending (Amide II)1600-1640Medium-Strong
Aromatic (C=C)Stretching1450-1600Medium-Weak
Methoxy (C-O)Asymmetric Stretching1200-1300Strong
Methoxy (C-O)Symmetric Stretching1000-1100Strong

Detection of Hydrogen Bonding Interactions

The presence of multiple hydrogen bond donors (-NH₂) and acceptors (C=O, -OCH₃, N) in this compound makes it highly susceptible to both intramolecular and intermolecular hydrogen bonding. These interactions can be detected in the IR spectrum by the broadening and shifting of the N-H and C=O stretching bands to lower frequencies. The extent of this shifting and broadening provides insight into the strength and nature of the hydrogen bonding network within the crystal lattice or in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from its aromatic and hydrazide functionalities.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The benzene (B151609) ring, with its amino and dimethoxy substituents, and the hydrazide moiety contribute to a complex series of electronic absorptions. The amino group (NH₂) and methoxy groups (-OCH₃) act as auxochromes, which can cause a bathochromic (red) shift of the primary benzene absorption bands.

The electronic transitions in similar molecules, such as 2-amino-4,6-diphenylnicotinonitriles, have been assigned to n–π* and π−π* transitions, with absorption bands appearing in distinct regions of the UV-Vis spectrum. mdpi.com For example, theoretical studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate showed an absorption maximum at 343.94 nm in DMSO, corresponding to electronic transitions between frontier molecular orbitals. materialsciencejournal.org

Table 1: Expected UV-Vis Absorption Characteristics for Aromatic Hydrazides

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π200 - 350Aromatic ring, C=O
n → π300 - 450C=O, -NH₂, -NH-NH₂

Note: The data in this table is representative of aromatic hydrazides and may not reflect the exact values for this compound.

While this compound itself does not exhibit ligand field transitions, its metal complexes are of significant interest. When this compound acts as a ligand and coordinates with transition metal ions, d-d electronic transitions within the metal's d-orbitals become possible. These transitions are typically observed in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. The specific energies of these transitions are sensitive to the geometry of the coordination sphere and the nature of the ligand.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₁₃N₃O₃), the expected exact mass can be calculated. While direct experimental HRMS data for this specific compound is not available in the cited literature, the technique has been widely applied to confirm the molecular formulas of related benzohydrazide (B10538) derivatives. nih.gov

Table 2: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion Adducts and m/z
C₉H₁₃N₃O₃211.0957[M+H]⁺: 212.1030
[M+Na]⁺: 234.0850
[M-H]⁻: 210.0884

Note: This table presents theoretical values. Experimental values may vary slightly.

In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI), molecules are ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the original structure. For benzohydrazide derivatives, common fragmentation pathways involve the cleavage of the N-N bond, the loss of small neutral molecules like water or ammonia, and fragmentation of the aromatic ring. nih.govscielo.br

For this compound, characteristic fragmentation would be expected to include:

Cleavage of the amide C-N bond.

Cleavage of the N-N bond.

Loss of the amino group (-NH₂).

Loss of methoxy groups (-OCH₃) or formaldehyde (B43269) (CH₂O) from the aromatic ring.

Fragmentation of the benzene ring itself.

Analysis of the mass spectra of related compounds, such as benzohydrazide, reveals characteristic fragment ions that can be used to identify structural motifs. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a crystal structure for this compound has not been reported in the searched literature, the crystal structures of numerous related benzohydrazide and hydrazone derivatives have been determined. researchgate.netnih.gov These studies reveal common structural features, such as planar or near-planar conformations stabilized by intramolecular hydrogen bonds between the amide proton and the imine nitrogen in hydrazones. The crystal packing is often dominated by intermolecular hydrogen bonds involving the amide and amino groups, leading to the formation of extended one-, two-, or three-dimensional networks. For example, the crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate shows a head-to-head centrosymmetric dimer formed through intermolecular N—H⋯O hydrogen bonds. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these diffracted beams as the crystal is rotated, a complete map of the electron density throughout the crystal can be constructed.

From this electron density map, a detailed molecular structure can be elucidated, providing a wealth of information including:

Connectivity and Bond Lengths: The precise distances between bonded atoms.

Bond Angles and Torsion Angles: The angles between adjacent bonds and the rotational conformation of different parts of the molecule.

Stereochemistry: The absolute configuration of chiral centers.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate how the molecules pack together in the solid state.

Crystallographic Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal), the crystal system, and the space group, which describes the symmetry of the crystal lattice.

Although no specific data exists for this compound, the following table for a related compound, 4-Methoxybenzohydrazide , illustrates the type of crystallographic data that would be obtained from a successful SC-XRD experiment. nih.gov

Illustrative Single Crystal XRD Data for 4-Methoxybenzohydrazide (Note: This data is for illustrative purposes only and does not represent this compound)

ParameterValue
Empirical FormulaC₈H₁₀N₂O₂
Formula Weight166.18
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)3.9887 (1)
b (Å)6.1487 (2)
c (Å)32.8919 (9)
α (°)90
β (°)90
γ (°)90
Volume (ų)806.68 (4)
Z4
Data Source nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. wikipedia.org Instead of a single crystal, a finely powdered (polycrystalline) sample is used, which contains a vast number of tiny crystallites in random orientations. When this powder is exposed to an X-ray beam, the diffracted X-rays form a characteristic pattern of concentric rings, which are then detected as a one-dimensional plot of intensity versus the diffraction angle, 2θ (two-theta).

The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. Each peak in the pattern corresponds to a specific set of lattice planes within the crystal structure. PXRD is invaluable for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.

Crystallinity Determination: The degree of crystallinity of a sample can be estimated by analyzing the ratio of sharp crystalline peaks to the broad, amorphous background signal.

Lattice Parameter Refinement: The precise lattice parameters of a known phase can be refined from the positions of the diffraction peaks.

As no experimental powder diffraction pattern for this compound is available, the table below provides an illustrative example of the kind of data that would be presented. The data is for the related compound Hydrochlorothiazide and shows the characteristic peak positions (2θ) and their relative intensities. nih.gov

Illustrative Powder XRD Data for Hydrochlorothiazide (Note: This data is for illustrative purposes only and does not represent this compound)

2θ (°)Relative Intensity (%)
16.5100
19.080
21.565
24.750
28.945
31.230
Data Source nih.gov

Should experimental studies be conducted on this compound in the future, the data generated from single-crystal and powder X-ray diffraction would be crucial for a complete understanding of its solid-state properties and for ensuring the identity and purity of synthesized batches.

Computational Chemistry and Theoretical Investigations of 2 Amino 4,5 Dimethoxybenzohydrazide

Molecular Modeling and Geometry Optimization

Detailed molecular modeling studies specifically for 2-Amino-4,5-dimethoxybenzohydrazide are not found in the surveyed literature. Such studies would typically involve the computational construction and manipulation of the molecule's three-dimensional structure to predict its most stable arrangement and behavior.

Conformational Analysis

A complete conformational analysis, which involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies, has not been published for this compound. This type of analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules. For flexible molecules like hydrazides, this analysis would involve exploring the rotation around single bonds to identify the most stable conformers.

Energy Minimization

Specific energy minimization data for this compound, which is the process of finding the most stable 3D structure with the lowest potential energy, is not available. This process is fundamental to obtaining a realistic model of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. While general principles of energy minimization are well-established, the specific optimized geometry and energy values for this compound have not been reported.

Density Functional Theory (DFT) Calculations

While DFT is a powerful method used to study the electronic properties of molecules and has been applied to many related compounds nih.govmdpi.com, specific DFT calculation results for this compound are absent from the literature.

Electronic Structure Properties (HOMO-LUMO energy gaps, molecular orbitals)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. This information is vital for understanding the compound's chemical reactivity, kinetic stability, and electronic transitions. For instance, a smaller HOMO-LUMO gap generally indicates a more reactive molecule irjweb.comirjweb.com. Without these calculated values, a quantitative discussion of its electronic behavior is not possible.

Electrostatic Potentials and Charge Distribution

A molecular electrostatic potential (MEP) map, which illustrates the charge distribution within a molecule and predicts sites for electrophilic and nucleophilic attack, has not been published for this compound. While MEP maps are available for other hydrazones and substituted aromatic compounds, providing a visual representation of electron-rich (negative potential) and electron-poor (positive potential) regions, this specific analysis is missing for the target compound researchgate.netresearchgate.net.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT methods, are used to predict a molecule's infrared (IR) and Raman spectra. These calculated frequencies are then often correlated with experimental spectra to confirm the molecular structure and assign vibrational modes. No such theoretical or comparative spectroscopic analysis for this compound could be located in the scientific literature. Studies on similar molecules demonstrate the utility of this approach for structural confirmation ias.ac.inmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies that aim to correlate the structural or property-based features of a series of compounds with their biological activities. ijcrt.orgyoutube.com These approaches are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced therapeutic potential. ijcrt.orgyoutube.com

For derivatives of this compound, QSAR and SAR studies can elucidate the key molecular features that govern their biological effects. By establishing a mathematical relationship between chemical structure and biological activity, these models can predict the activity of novel, unsynthesized derivatives, thereby saving time and resources in the drug development process. ijcrt.orgyoutube.com

The foundation of any QSAR model lies in the generation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. biointerfaceresearch.com These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of a molecule and describe the connectivity of atoms. Examples include molecular connectivity indices and the Wiener index. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These are often calculated using semi-empirical or higher-level quantum mechanical methods. researchgate.net

Steric or Geometrical Descriptors: These parameters describe the three-dimensional (3D) properties of a molecule, such as its size, shape, and surface area. biointerfaceresearch.com

In a QSAR study on antimicrobial 3/4-bromo benzohydrazide (B10538) derivatives, electronic parameters like total energy and topological parameters such as the valence zero-order molecular connectivity index and the Wiener index were found to best describe the antimicrobial activity. nih.gov Similarly, for a series of benzofuran-based vasodilators, the maximum electron-electron repulsion for a C-O bond, a semi-empirical descriptor, was a key factor in the QSAR model. nih.gov

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. biointerfaceresearch.com A wide range of descriptors are often calculated, and then statistical methods are employed to select the most relevant ones that correlate well with the observed biological activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzohydrazide Derivatives

Descriptor CategorySpecific Descriptor ExampleReference
Topological Wiener index nih.gov
Valence zero-order molecular connectivity index nih.gov
Electronic Total energy nih.gov
Maximum e–e repulsion for a C–O bond nih.gov
Steric/Geometrical Molar refractivity youtube.com
Molecular weight youtube.com

Once a set of relevant descriptors has been identified, a mathematical model is developed to predict the biological activity of related benzohydrazide derivatives. nih.gov Various statistical methods can be employed for this purpose, with the goal of creating a model that is not only statistically significant but also has good predictive power for new compounds. nih.govnih.gov

Several QSAR models have been developed for benzohydrazide derivatives with different biological activities. For instance, a 3D-QSAR model was generated for a series of p-hydroxy benzohydrazide derivatives as antimicrobial agents. This model, which used steric and electrostatic fields as descriptors, was then used to design new compounds with potentially improved activity. In another study, QSAR models were developed for benzohydrazide derivatives with anticonvulsant activity, highlighting the potential of this methodology in the discovery of new antiepileptic drugs. nih.gov

The predictive power of a QSAR model is typically assessed using a test set of compounds that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predicted R² for the test set are used to evaluate the model's robustness and predictive ability. nih.govmdpi.com

Theoretical methods, particularly those based on quantum mechanics, can be used to explore the effects of different substituents on the properties and reactivity of the benzohydrazide scaffold. researchgate.net By calculating how various electron-donating or electron-withdrawing groups at different positions on the aromatic ring affect the electronic structure and other molecular properties, researchers can gain insights into the structure-activity relationships. researchgate.net

For example, a theoretical study on the acetylation reaction of benzohydrazide derivatives found that the reaction proceeds through a stepwise mechanism, with the nucleophilic attack being the rate-determining step. researchgate.net The study also revealed that the enol form of the benzohydrazide is the active species in this reaction. researchgate.net Such theoretical explorations can help in understanding the mechanism of action and in designing derivatives with optimized reactivity or biological activity.

DFT (Density Functional Theory) calculations are a powerful tool for investigating substituent effects. nih.gov They can be used to calculate various properties, such as atomic charges, bond lengths, and vibrational frequencies, which can then be correlated with the observed biological activities of the derivatives. sysrevpharm.org

Chemical Reactivity and Derivatization Studies of 2 Amino 4,5 Dimethoxybenzohydrazide

Condensation Reactions

Condensation reactions are a cornerstone of the derivatization of 2-amino-4,5-dimethoxybenzohydrazide, primarily involving the hydrazide and amino functionalities. These reactions enable the formation of new carbon-nitrogen bonds, leading to the synthesis of larger, more complex molecules with potential applications in medicinal chemistry and materials science.

Formation of Schiff Bases (Hydrazones) with Aldehydes and Ketones

The reaction of the terminal amino group of the hydrazide moiety in this compound with aldehydes or ketones results in the formation of hydrazones, a class of compounds containing the R1R2C=NNH-C(O)R group. wikipedia.orgtaylorandfrancis.com This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a small amount of acid. researchgate.net The resulting hydrazones are often crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds and as ligands for metal complexation. taylorandfrancis.comresearchgate.net

The general reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone. ijfmr.com The presence of the aromatic amino group in this compound can also potentially react, but the hydrazide moiety is generally more nucleophilic and reactive under these conditions.

Table 1: Examples of Aldehydes and Ketones for Schiff Base Formation
Carbonyl CompoundResulting Schiff Base (Hydrazone) Type
BenzaldehydeN'-(phenylmethylene)-2-amino-4,5-dimethoxybenzohydrazide
SalicylaldehydeN'-(2-hydroxybenzylidene)-2-amino-4,5-dimethoxybenzohydrazide
AcetoneN'-(propan-2-ylidene)-2-amino-4,5-dimethoxybenzohydrazide
AcetophenoneN'-(1-phenylethylidene)-2-amino-4,5-dimethoxybenzohydrazide

Cyclization Reactions to Form Heterocyclic Compounds

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings. One of the most common cyclization reactions is the formation of 1,3,4-oxadiazoles. organic-chemistry.org This can be achieved by the oxidative cyclization of the hydrazone in the presence of a suitable oxidizing agent, such as chloramine-T or iodine. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of a small molecule.

Furthermore, the presence of the 2-amino group on the benzene (B151609) ring opens up possibilities for further cyclization reactions to form fused heterocyclic systems. For instance, under acidic conditions, intramolecular cyclization involving the amino group and a suitable functionality on the hydrazone side chain could lead to the formation of polycyclic structures. researchgate.net The reaction of amino-substituted heterocycles with carbonyl compounds under acid catalysis is a known method for synthesizing fused ring systems. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound Derivatives
Starting DerivativeReagent/ConditionResulting Heterocycle
HydrazoneOxidizing agent (e.g., I2, Chloramine-T)1,3,4-Oxadiazole
Hydrazone with appropriate functional groupAcid catalysisFused pyrimidine (B1678525) or similar systems
This compoundDicarbonyl compoundsPyridazine derivatives

Amidation and Acylation Reactions

The primary amino group on the aromatic ring of this compound can readily undergo amidation and acylation reactions. libretexts.org Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, leads to the formation of N-acylated derivatives. libretexts.orgchemguide.co.uk These reactions are typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide. reddit.com

This derivatization is significant as it can modify the electronic properties and steric hindrance around the amino group, which can influence the compound's biological activity and coordination behavior. The resulting amide bond is generally stable. libretexts.org

Table 3: Examples of Acylating Agents for Reaction with this compound
Acylating AgentResulting Product
Acetyl chlorideN-(2-(hydrazinecarbonyl)-4,5-dimethoxyphenyl)acetamide
Benzoyl chlorideN-(2-(hydrazinecarbonyl)-4,5-dimethoxyphenyl)benzamide
Acetic anhydrideN-(2-(hydrazinecarbonyl)-4,5-dimethoxyphenyl)acetamide

Metal Complexation Studies

The presence of multiple donor atoms (nitrogen and oxygen) in this compound and its derivatives, particularly the Schiff bases, makes them excellent ligands for the formation of coordination complexes with various transition metals. researchgate.netnih.gov

Coordination Chemistry of this compound as a Ligand

This compound can act as a bidentate or tridentate ligand depending on the reaction conditions and the metal ion. The hydrazide moiety offers two potential coordination sites: the carbonyl oxygen and the terminal amino nitrogen. The aromatic amino group can also participate in coordination. The Schiff base derivatives of this compound, the hydrazones, are particularly interesting as ligands. They typically coordinate to metal ions in a bidentate or tridentate fashion through the azomethine nitrogen, the carbonyl oxygen (in its enolic form), and potentially the phenolic oxygen if derived from a hydroxy-aldehyde. taylorandfrancis.com The formation of stable five- or six-membered chelate rings with the metal ion enhances the stability of the resulting complexes. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from this compound is generally achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often ethanol or methanol. researchgate.netnih.gov The resulting metal complexes are often colored, crystalline solids and can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. researchcommons.org

The geometry of the resulting complexes, such as octahedral, tetrahedral, or square planar, is determined by the coordination number of the metal ion and the nature of the ligand. pressbooks.pubnih.gov For instance, a bidentate ligand coordinating to a metal ion like Cu(II) can lead to a square planar geometry, while with other metals, tetrahedral or octahedral geometries can be observed. nih.gov

Table 4: Potential Transition Metal Complexes and Their Geometries
Metal IonLigand (Derivative of this compound)Potential Geometry
Cu(II)Schiff base (bidentate)Square Planar, Tetrahedral
Ni(II)Schiff base (bidentate)Square Planar, Octahedral
Co(II)Schiff base (tridentate)Octahedral
Zn(II)Schiff base (bidentate)Tetrahedral

Ligand-to-Metal Charge Transfer Investigations

Following a comprehensive search of available scientific literature, no specific studies focusing on the Ligand-to-Metal Charge Transfer (LMCT) investigations of this compound and its metal complexes were identified. Research detailing the synthesis and characterization of metal complexes with this particular ligand, which would include analysis of their electronic spectra and identification of LMCT bands, is not present in the currently accessible scientific databases.

Ligand-to-Metal Charge Transfer is a critical area of study in coordination chemistry, providing insights into the electronic structure and bonding of metal complexes. These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. The energy of these transitions, observed in UV-Visible spectroscopy, is sensitive to the nature of the metal ion, its oxidation state, and the donating ability of the ligand.

For a ligand such as this compound, the presence of both amino and hydrazide functional groups, along with the electron-donating methoxy (B1213986) substituents on the benzene ring, would suggest a strong potential for acting as a ligand in the formation of coordination complexes. The amino group and the oxygen and nitrogen atoms of the hydrazide moiety are all potential coordination sites. It would be anticipated that in complexes with electron-deficient metal centers, LMCT bands could be observed in the electronic spectra.

However, without experimental data from peer-reviewed studies, any discussion of the LMCT properties of this compound complexes would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible at this time. Further experimental research would be required to synthesize and characterize metal complexes of this compound and to investigate their electronic properties, including any potential Ligand-to-Metal Charge Transfer phenomena.

Applications As an Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds.chemsrc.com

The utility of 2-Amino-4,5-dimethoxybenzohydrazide as a precursor is particularly evident in the synthesis of pharmacologically relevant scaffolds. These scaffolds form the core structures of molecules designed to interact with biological targets and are fundamental in drug discovery and development.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and natural products featuring these structural motifs. nih.govnih.gov this compound is a key starting material for synthesizing various nitrogen-containing heterocyclic systems. The presence of both an amino group and a hydrazide functional group allows for a range of cyclization reactions. For instance, the hydrazide moiety can react with dicarbonyl compounds or their equivalents to form pyridazines, while the amino group can participate in reactions to form fused heterocyclic systems like quinazolines and other related structures. nih.gov The dimethoxy substitution on the benzene (B151609) ring can influence the electronic properties and reactivity of the molecule, as well as provide points for further functionalization.

The synthesis of these heterocycles is of significant interest due to their broad spectrum of biological activities, including their use as anticancer agents, anti-inflammatory compounds, and central nervous system modulators. The ability to generate a diverse library of such compounds from a common precursor like this compound is a powerful strategy in the search for new therapeutic agents. frontiersin.org

The creation of complex organic molecules often necessitates a multi-step synthesis, a process involving a series of sequential chemical reactions to build up a target molecule from simpler starting materials. fiveable.mevapourtec.com this compound is frequently integrated into these multi-step sequences. fiveable.me Its functional groups can be selectively reacted or protected, allowing for the stepwise construction of intricate molecular architectures. fiveable.me

Utility in Agrochemicals and Dyestuff Synthesis (as an intermediate).nih.gov

Beyond pharmaceuticals, this compound finds application as an intermediate in the synthesis of agrochemicals and dyestuffs. nih.gov

In the agrochemical industry, nitrogen-containing heterocyclic compounds derived from this intermediate can exhibit pesticidal, herbicidal, or fungicidal properties. The specific substitution pattern on the aromatic ring can be tailored to optimize activity against target pests while minimizing environmental impact.

In the synthesis of dyestuffs, the aromatic amine and hydrazide functionalities of this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. researchgate.netnih.gov The dimethoxy groups can act as auxochromes, influencing the color and fastness properties of the resulting dyes. These dyes can be used for coloring a variety of materials, including textiles and plastics. mdpi.com

Development of Libraries of Novel Chemical Entities based on the Benzohydrazide (B10538) Core

The benzohydrazide core of this compound provides a robust scaffold for the development of chemical libraries. nih.gov By systematically reacting the amino and hydrazide functional groups with a diverse set of building blocks, a large and varied collection of novel chemical entities can be generated. This approach, often referred to as diversity-oriented synthesis, is a powerful tool in drug discovery and materials science. frontiersin.org

The resulting libraries can be screened for a wide range of biological activities or material properties. The structural diversity encoded within the library increases the probability of identifying "hit" compounds with desired characteristics. The dimethoxy substitution pattern on the benzohydrazide core adds another layer of diversity and can be crucial for modulating the properties of the library members. The creation of such focused libraries allows for a more efficient exploration of chemical space around a privileged scaffold. nih.gov

Future Directions and Perspectives in the Research of 2 Amino 4,5 Dimethoxybenzohydrazide

Exploration of Undiscovered Reactivity Profiles

The reactivity of 2-amino-4,5-dimethoxybenzohydrazide is largely dictated by its hydrazide and amino functionalities. While condensation reactions with aldehydes and ketones to form hydrazones are expected, the interplay between the amino and hydrazide groups could lead to novel reactivity. thepharmajournal.combiointerfaceresearch.com Future research could focus on:

Selective Functionalization: Developing synthetic protocols for the selective acylation, alkylation, or arylation of either the amino group or the terminal nitrogen of the hydrazide. This would require a careful study of the relative nucleophilicity of these two sites under various reaction conditions.

Intramolecular Cyclizations: The ortho-amino group relative to the hydrazide moiety presents an opportunity for intramolecular cyclization reactions to form various heterocyclic scaffolds, such as benzotriazinones or other fused heterocycles.

Cycloaddition Reactions: Hydrazones derived from this compound could serve as 1,3-dipoles in cycloaddition reactions, providing access to complex polycyclic systems. acs.orgacs.org The electronic effects of the dimethoxy and amino substituents on the aromatic ring could influence the regioselectivity and stereoselectivity of these reactions. youtube.com

Oxidation Chemistry: The oxidation of the hydrazide and amino groups could lead to the formation of reactive intermediates, such as diazenes or quinone-imines, which could be trapped in situ to generate novel molecular architectures. nih.gov

A systematic study of these reactivity profiles would significantly expand the synthetic utility of this compound.

Integration with Flow Chemistry and Automated Synthesis Techniques

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. rsc.orgacs.orgacs.org The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow Synthesis of the Core Structure: A continuous flow process for the synthesis of this compound from its precursors, such as the corresponding methyl benzoate, could be developed. osti.govbohrium.com This would allow for a safer and more scalable production of the starting material.

Automated Library Synthesis: An automated synthesis platform could be employed to rapidly generate a library of hydrazone derivatives by reacting this compound with a diverse set of aldehydes and ketones. This high-throughput approach would be invaluable for screening for biological activity or for identifying derivatives with specific material properties.

The integration of flow chemistry and automation would accelerate the exploration of the chemical space around this scaffold.

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM for aggregates)

A thorough understanding of the structural and dynamic properties of this compound and its derivatives is crucial for rational design and application. Advanced spectroscopic techniques can provide unprecedented insights.

Solid-State NMR: For derivatives with low solubility, solid-state NMR spectroscopy can be a powerful tool to elucidate their structure and conformation in the solid state. auremn.orgrsc.orgmdpi.com This technique can provide information on tautomeric equilibria (e.g., azo-hydrazone tautomerism in certain derivatives) and intermolecular interactions within the crystal lattice. rsc.org

Cryo-Electron Microscopy (Cryo-EM): For larger aggregates or self-assembled structures, cryo-EM is emerging as a valuable technique for structure determination, even for small molecules that are difficult to crystallize for X-ray diffraction. chemrxiv.orgnih.govnih.govacs.orguniversityofcalifornia.edu This could be particularly relevant for studying the self-assembly of derivatives in solution.

These advanced techniques would complement traditional spectroscopic methods and provide a more complete picture of the structural landscape of these compounds.

Deeper Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting molecular properties. nih.govnajah.edunih.govacs.org For this compound, computational studies could provide:

Mechanistic Elucidation: DFT calculations can be used to model the transition states and reaction pathways for the various reactions of this compound, including its condensation, cyclization, and cycloaddition reactions. nih.govnumberanalytics.comacs.orgacs.org This would allow for a deeper understanding of the factors that control reactivity and selectivity. researchgate.net

Prediction of Properties: Computational methods can be used to predict various properties of the molecule and its derivatives, such as their electronic structure, spectroscopic signatures, and potential for intermolecular interactions. nih.gov This information can guide synthetic efforts and the design of molecules with desired characteristics.

A synergistic approach combining experimental and computational studies will be key to unlocking the full potential of this chemical scaffold.

Role in Supramolecular Chemistry and Material Science (e.g., self-assembly of derivatives)

The ability of hydrazides and hydrazones to participate in hydrogen bonding and other non-covalent interactions makes them excellent candidates for the construction of supramolecular assemblies and novel materials. nih.govnih.govacs.orgacs.orgresearchgate.net

Self-Assembly: Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as gels, fibers, or vesicles. nih.govresearchgate.net The amino and methoxy (B1213986) groups can be further functionalized to tune the self-assembly process.

Metal-Organic Frameworks (MOFs): The hydrazide and amino functionalities can act as ligands for the construction of metal-organic frameworks. researchgate.nettu-dresden.deresearchgate.net These materials have potential applications in gas storage, catalysis, and sensing. acs.orgrsc.org The specific substitution pattern of this compound could lead to MOFs with unique topologies and properties.

Functional Materials: By incorporating photoresponsive or electroactive moieties, derivatives of this compound could be used to create functional materials with applications in electronics, photonics, or sensing.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Amino-4,5-dimethoxybenzohydrazide?

Answer:
The synthesis typically involves hydrazide formation from the corresponding benzoic acid derivative. A common approach is refluxing 2-amino-4,5-dimethoxybenzoic acid with hydrazine hydrate in a polar aprotic solvent (e.g., DMSO or ethanol) under acidic or neutral conditions. For example, analogous hydrazide syntheses involve refluxing the acid with hydrazine for 18 hours, followed by cooling, filtration, and recrystallization (yield ~65%) . Characterization via melting point determination and spectroscopic methods (e.g., IR for NH and C=O stretches) is critical for purity validation.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Key variables include:

  • Solvent choice : DMSO may enhance reactivity but requires careful distillation under reduced pressure to avoid side reactions . Ethanol with glacial acetic acid as a catalyst is an alternative for milder conditions.
  • Reaction time : Extended reflux (e.g., 18–24 hours) ensures complete hydrazide formation, but over-reaction risks decomposition.
  • Temperature : Controlled heating (80–100°C) balances reaction progress and stability of sensitive functional groups (e.g., methoxy or amino groups).
    Post-synthetic purification via recrystallization (water-ethanol mixtures) can improve yield and purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H NMR identifies protons on the aromatic ring (e.g., methoxy groups at δ 3.8–4.0 ppm) and the hydrazide NH2_2 (δ 4.5–5.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~165–170 ppm) and methoxy carbons.
  • IR spectroscopy : Peaks at ~3200–3400 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O stretch) are diagnostic.
  • Mass spectrometry : High-resolution MS validates the molecular formula (C9_9H11_{11}N3_3O3_3) and detects fragmentation patterns .

Advanced: How to address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Answer:
Discrepancies may arise from:

  • Tautomerism : The hydrazide group can exist in keto-enol forms, altering NMR/IR profiles. Solvent polarity and pH must be controlled during analysis.
  • Crystallographic effects : Polymorphism or solvent inclusion in crystals (e.g., ethanol vs. DMSO) can shift melting points or XRD patterns. Single-crystal X-ray diffraction resolves structural ambiguities .
  • Impurity interference : Column chromatography or HPLC (C18 columns, acetonitrile/water mobile phase) isolates pure fractions for reliable data .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Nitric oxide (NO) inhibition : Test in immune-activated mouse peritoneal macrophages. IC50_{50} values (e.g., 2–36 μM for structurally related dichloropyrimidines) quantify potency .
  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) assess selective toxicity .

Advanced: Why do structural analogs of this compound show varying biological activities?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance NO inhibition by increasing electrophilicity, while methoxy groups improve solubility but reduce reactivity .
  • Steric hindrance : Bulky substituents (e.g., benzyloxy) may block target binding. Comparative studies of analogs like ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate highlight substituent-dependent activity .
  • Metabolic stability : Methoxy groups resist oxidative degradation, prolonging half-life in biological systems compared to hydroxylated analogs .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for hydrazide derivatives?

Answer:

  • Data normalization : Account for variations in assay conditions (e.g., cell type, incubation time) by including internal controls (e.g., L-NAME for NO assays) .
  • Computational modeling : DFT calculations predict electronic properties (HOMO/LUMO energies), while molecular docking identifies binding interactions with targets (e.g., iNOS enzyme).
  • Meta-analysis : Cross-reference results with structurally validated compounds (e.g., PubChem CID 79736 for 2-amino-4,5-dimethoxybenzoic acid derivatives) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.